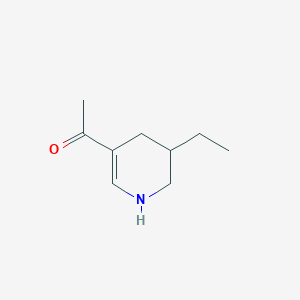
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. Tetrahydropyridines are known for their diverse biological activities and are found in both natural products and synthetic pharmaceutical agents
Métodos De Preparación
The synthesis of 1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-1,2,3,4-tetrahydropyridine with ethanone under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol .
Aplicaciones Científicas De Investigación
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
Mecanismo De Acción
The mechanism of action of 1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
The molecular targets and pathways involved in the compound’s action are still being investigated, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: A parent compound with similar structural features but lacking the ethyl and ethanone substituents.
1,2,3,6-Tetrahydropyridine: Another structural isomer with different biological activities and applications.
2,3,4,5-Tetrahydropyridine: A distinct isomer with unique properties and uses.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other tetrahydropyridine derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable tool in research and development. Further studies are needed to fully explore its mechanism of action and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1-(3-ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-3-8-4-9(7(2)11)6-10-5-8/h6,8,10H,3-5H2,1-2H3 |
Clave InChI |
IUVRDAPEEYRNJT-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(=CNC1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















